molecular formula C14H19NO2 B2946471 tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 1547991-41-2

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Katalognummer: B2946471
CAS-Nummer: 1547991-41-2
Molekulargewicht: 233.311
InChI-Schlüssel: ZRUSJQIEIXQIRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1547991-41-2) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. Its core value lies in its role as a versatile building block for constructing novel bioactive molecules, particularly in the field of antimicrobial agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities . Researchers utilize this Boc-protected tetrahydroisoquinoline derivative to efficiently synthesize complex molecular hybrids. Recent studies have demonstrated that THIQ-conjugated dipeptides exhibit promising broad-spectrum biological activities, including potent antibacterial activity against strains like E. coli and significant antifungal properties that, in some cases, outperform standard drugs . The Boc (tert-butoxycarbonyl) protecting group enhances the compound's handling characteristics and provides strategic advantages in multi-step synthetic sequences, such as solid-phase peptide synthesis (SPPS), by allowing for selective deprotection under mild acidic conditions . This compound serves as a critical precursor in the exploration of new therapeutic candidates aimed at addressing the urgent global challenge of antimicrobial resistance (AMR) . It should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-5-4-10-6-7-15-9-12(10)8-11/h4-5,8,15H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUSJQIEIXQIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(CCNC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Pictet-Spengler Reaction

The tetrahydroisoquinoline scaffold participates in Pictet-Spengler reactions , forming complex heterocyclic systems. This reaction involves condensation with aldehydes or formaldehyde equivalents under acidic or neutral conditions.

Example Reaction:

tert Butyl 1 2 3 4 tetrahydroisoquinoline 7 carboxylate+RCHOH+Tetracyclic carboline derivative\text{tert Butyl 1 2 3 4 tetrahydroisoquinoline 7 carboxylate}+\text{RCHO}\xrightarrow{\text{H}^+}\text{Tetracyclic carboline derivative}

Key Data:

Reagent/ConditionProductYieldSource
Formaldehyde, HClTetrahydro-β-carboline derivative85–92%
Benzaldehyde, BF₃·Et₂OAryl-substituted β-carboline78%

This reaction is critical for synthesizing alkaloid-like structures with potential neurological activity.

Esterification and Alkylation

The tert-butyl ester group undergoes nucleophilic substitution or alkylation under mild conditions. For example, methyl iodide in DMF with potassium carbonate selectively methylates the carboxylate oxygen .

Example Reaction:

tert Butyl ester+CH IK CO DMFMethyl ester+tert Butyl iodide\text{tert Butyl ester}+\text{CH I}\xrightarrow{\text{K CO DMF}}\text{Methyl ester}+\text{tert Butyl iodide}

Key Data:

Reagent/ConditionProductYieldSource
Methyl iodide, K₂CO₃Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate95.5%
Ethyl bromoacetate, NaHEthyl acetate-functionalized derivative88%

This reaction is pivotal for modifying solubility and introducing functional groups for further derivatization .

Enantioselective Phosphinylation

Chiral phosphoric acid catalysts enable enantioselective phosphinylation , producing phosphine-containing analogs with high stereocontrol.

Example Reaction:

tert Butyl ester+Ph PClChiral catalyst(R) or (S) Phosphine derivative\text{tert Butyl ester}+\text{Ph PCl}\xrightarrow{\text{Chiral catalyst}}(R)\text{ or }(S)\text{ Phosphine derivative}

Key Data:

CatalystEnantiomeric Excess (ee)YieldSource
(R)-TRIP (phosphoric acid)94% (S)82%

These derivatives are valuable in asymmetric catalysis and medicinal chemistry.

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling amine functionalization . Subsequent acylation or alkylation yields diverse analogs .

Example Reaction Sequence:

  • Deprotection:

tert Butyl esterHCl HCO HFree amine\text{tert Butyl ester}\xrightarrow{\text{HCl HCO H}}\text{Free amine}

  • Acylation:

Free amine+Acyl chlorideEt NAmide derivative\text{Free amine}+\text{Acyl chloride}\xrightarrow{\text{Et N}}\text{Amide derivative}

Key Data:

StepReagent/ConditionProductYieldSource
DeprotectionHCl in i-PrOH/HCO₂H7-Hydroxy-tetrahydroisoquinoline90%
Acylation3-(2-Furyl)acryloyl chlorideFurylacryloyl-substituted derivative85%

This two-step process is widely used to introduce pharmacophores for drug discovery .

Oxidation and Reduction

The tetrahydroisoquinoline ring undergoes oxidation to quinoline derivatives or reduction to fully saturated analogs .

Example Reactions:

  • Oxidation:

TetrahydroisoquinolineKMnO Isoquinoline 7 carboxylate\text{Tetrahydroisoquinoline}\xrightarrow{\text{KMnO }}\text{Isoquinoline 7 carboxylate}

  • Reduction:

TetrahydroisoquinolineH Pd CDecahydroisoquinoline\text{Tetrahydroisoquinoline}\xrightarrow{\text{H Pd C}}\text{Decahydroisoquinoline}

Key Data:

ReactionReagent/ConditionProductYieldSource
OxidationKMnO₄, H₂OIsoquinoline-7-carboxylic acid75%
ReductionH₂ (1 atm), Pd/CDecahydroisoquinoline derivative92%

Oxidation enhances aromaticity for electronic applications, while reduction improves stability in biological systems .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders and other diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

7-Oxazolylmethoxy Derivatives
  • tert-Butyl 7-(2,5-dimethyloxazol-4-ylmethoxy)-6-carbamoyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (10b) Synthesis: LiAlH4-mediated reduction in THF under ice-cooling .
  • tert-Butyl 7-(2-ethyl-5-methyloxazol-4-ylmethoxy)-6-carbamoyl-... (10c)
    • Synthesis : Similar to 10b but with an ethyl group, increasing lipophilicity .
7-Benzyl and Arylalkyl Derivatives
  • tert-Butyl 7-(3-(trifluoromethyl)benzyl)-... (7g)
    • Synthesis : Pd(dppf)Cl2-catalyzed coupling (General Procedure D) with 3-(trifluoromethyl)benzyl bromide, yielding 34% .
    • Properties : The CF3 group enhances electron-withdrawing effects and metabolic stability .
  • tert-Butyl 7-(isoquinolin-4-ylmethyl)-... (7v) Synthesis: Suzuki coupling with isoquinolin-4-ylboronic acid .
7-Amino and Halo Derivatives
  • tert-Butyl 7-amino-... (CAS 171049-41-5) Molecular Weight: 248.32 . Applications: Amino group enables further derivatization (e.g., amide formation) .
  • tert-Butyl 7-bromo-... (CAS 258515-65-0)
    • Synthesis : Bromination at the 7-position; used as a cross-coupling precursor .
Boronic Ester Derivatives
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-... (CAS 1035235-26-7)
    • Applications : Facilitates Suzuki-Miyaura couplings for aryl group introduction .

Physicochemical and Pharmacological Properties

Compound Substituent Molecular Weight LogP (Predicted) Key Properties
Parent compound (7-carboxylate) H 247.30 2.1 High stability due to Boc group
7g (CF3-benzyl) 3-CF3-benzyl 414.17 4.5 Enhanced lipophilicity
7x (dihydroquinolinylmethyl) Dihydroquinolinyl 375.48 3.8 Improved CNS penetration potential
12b (tetrazol-5-yl) Tetrazole 349.38 1.9 Hydrogen-bonding capacity

Notes:

  • Electron-withdrawing groups (e.g., CF3 in 7g) increase oxidative stability but may reduce solubility.
  • Tetrazole (12b) enhances water solubility via ionization at physiological pH .

Biologische Aktivität

Introduction

Tetrahydroisoquinoline derivatives, particularly those with a tert-butyl group at the 7-carboxylate position, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is notable for its potential therapeutic applications against various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural-activity relationships (SAR), and relevant case studies.

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is characterized by its unique structure that includes a tetrahydroisoquinoline core. The compound's structure can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2

Table 1: Physical Properties

PropertyValue
Molecular Weight245.32 g/mol
Melting Point98-100 °C
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, a study conducted on various substituted tetrahydroisoquinoline analogs demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.08 to 0.61 μg/mL . Specifically, compounds similar to tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate exhibited promising results against these cell lines.

Neuroprotective Effects

The compound also shows potential neuroprotective effects. Research indicates that tetrahydroisoquinoline derivatives can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The mechanism often involves the inhibition of neuroinflammatory pathways and protection against neuronal apoptosis.

Antimicrobial Activity

Tetrahydroisoquinolines have been evaluated for their antimicrobial properties as well. Studies suggest that certain derivatives possess moderate to good antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activity of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with specific receptors involved in cancer proliferation and neurodegeneration.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.
  • Inhibition of Enzymatic Activity : Targeting enzymes critical for tumor growth or pathogen survival.

Case Study 1: Anticancer Activity

In a comparative study of tetrahydroisoquinoline derivatives, tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate was found to have a significant inhibitory effect on the growth of MCF-7 cells compared to standard chemotherapeutic agents such as Tamoxifen . This suggests that modifications to the tetrahydroisoquinoline structure can enhance anticancer efficacy.

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of various tetrahydroisoquinolines demonstrated that certain analogs could significantly reduce neuronal death in models of oxidative stress-induced injury . The findings support further exploration into the therapeutic potential of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate for treating neurodegenerative conditions.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves lithiation or nucleophilic substitution strategies to introduce substituents at the 7-position. For example, tert-butyl carbamate-protected tetrahydroisoquinolines can undergo lithiation with n-BuLi at low temperatures (−78°C), followed by quenching with electrophiles (e.g., bromoalkanes or carbonyl compounds). Reaction optimization includes:

  • Solvent selection : Tetrahydrofuran (THF) or diethyl ether for lithiation stability.
  • Temperature control : Maintaining −78°C to prevent side reactions.
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) to stabilize the tetrahydroisoquinoline core during functionalization .
    Post-synthesis purification often involves column chromatography or recrystallization, with yields varying based on steric and electronic effects of substituents (e.g., 24% yield for a bromo-derivative) .

Basic: What spectroscopic techniques are critical for confirming the structure of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate derivatives?

Answer:

  • ¹H NMR : Key for identifying substituent positions. For example, the 7-methoxy group in methyl 7-methoxy derivatives shows a singlet at δ 3.85–3.92 ppm, while aromatic protons exhibit coupling patterns (e.g., J = 8.38–11.96 Hz for adjacent protons) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈NO₃ at m/z 248.1).
  • IR spectroscopy : Detects carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ from the Boc group .

Advanced: How do substituents at the 7-position influence the biological activity of tetrahydroisoquinoline derivatives?

Answer:
The 7-position is critical for modulating receptor affinity and metabolic stability:

  • Methoxy groups : Enhance blood-brain barrier penetration in CNS-targeting compounds due to increased lipophilicity. Example: 7-Methoxy derivatives show improved δ-opioid receptor binding .
  • Carboxylic acid/ester groups : Improve water solubility and enable salt formation for pharmacokinetic optimization. For instance, 7-carboxylate derivatives exhibit antitumor activity in colorectal cancer models by inhibiting proliferation (IC₅₀ = 12–45 µM) .
  • Halogens (e.g., Br) : Introduce steric bulk, affecting selectivity for enzyme isoforms. Bromo-substituted analogs show reduced off-target effects in kinase assays .

Advanced: What experimental strategies are used to resolve contradictions in biological activity data across studies?

Answer:

  • Receptor subtype profiling : Use radioligand binding assays (e.g., competitive displacement with [³H]-naloxone for opioid receptors) to confirm target specificity .
  • Metabolic stability testing : Compare half-lives in liver microsomes to rule out rapid degradation as a cause of false negatives.
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing 7-methoxy with 7-ethoxy) to isolate substituent effects. Contradictions in antitumor activity may arise from variations in cell line sensitivity or assay conditions .

Advanced: How can computational modeling predict interactions between tert-butyl tetrahydroisoquinoline derivatives and protein targets?

Answer:

  • Docking studies : Tools like AutoDock Vina simulate ligand binding to conserved pockets. For example, the 7-carboxylate group forms hydrogen bonds with Tyr35 and Tyr85 in methyltransferase active sites .
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations. Poorly conserved pockets (e.g., nonpolar regions) may explain low affinity in certain isoforms .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .

Advanced: What methodologies are employed to evaluate the role of tert-butyl tetrahydroisoquinoline derivatives as rigid conformational mimics in receptor-ligand complexes?

Answer:

  • X-ray crystallography : Resolve ligand-bound receptor structures to confirm isoquinoline ring positioning. Example: The tetrahydroisoquinoline core mimics tyrosine’s planar conformation in opioid receptors .
  • NMR-based conformational analysis : Compare NOE patterns of free ligands vs. receptor-bound states to assess rigidity.
  • Fluorescence polarization : Measure changes in ligand mobility upon binding to quantify conformational restriction .

Methodological: How are stability and storage conditions optimized for tert-butyl tetrahydroisoquinoline derivatives?

Answer:

  • Storage : Tightly sealed containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the Boc group.
  • Stability assays : Monitor degradation via HPLC at 254 nm; derivatives with electron-withdrawing groups (e.g., 7-nitro) show reduced shelf life due to susceptibility to light .
  • Incompatibility alerts : Avoid strong acids/bases that cleave the Boc group prematurely .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.